molecular formula C18H14ClN5O3 B2825889 2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide CAS No. 852441-30-6

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2825889
CAS No.: 852441-30-6
M. Wt: 383.79
InChI Key: XRGQLPNYKAXPQB-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are heterocyclic chemical compounds that have been the focus of recent research due to their confirmed biological and pharmacological activities .

Scientific Research Applications

Antitumor and Anticancer Activities

A series of pyrazolo[3,4-d]pyrimidine derivatives, similar in structure to the specified compound, have been synthesized and evaluated for their antitumor activities. Among these derivatives, certain compounds exhibited moderate to significant activity against human breast adenocarcinoma cell lines, showcasing the potential of this chemical class as a basis for developing new anticancer agents. For instance, one derivative was identified as having the most potent activity with an IC50 value in the micromolar range, indicating its effectiveness in inhibiting cancer cell growth (El-Morsy et al., 2017).

Anti-inflammatory and Antinociceptive Properties

Thiazolopyrimidine derivatives, which share a core structural similarity with the specified compound, have been designed, synthesized, and their biological properties evaluated. These derivatives demonstrated significant antinociceptive (pain-relieving) and anti-inflammatory activities in preclinical models, such as the tail-flick technique for antinociceptive activity and carrageenan-induced paw edema test for anti-inflammatory activity. This highlights their potential therapeutic applications in pain and inflammation management (Selvam et al., 2012).

Antimicrobial Activity

Novel pyrazole derivatives incorporating various moieties, including pyrazolo[4,3-d]-pyrimidine, have been synthesized and tested for their antimicrobial activities. These studies revealed that some compounds in this series exhibited good to excellent antimicrobial activity, pointing to the potential use of such compounds in the development of new antimicrobial agents. The efficacy of these compounds against a range of microbial strains underlines the versatility of the pyrazolo[3,4-d]pyrimidine scaffold in medicinal chemistry (Hafez et al., 2016).

Antiepileptic Properties

Derivatives of 2-(substituted benzylidene)-7-(4-chlorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one have been explored for their antiepileptic properties. Specific compounds within this series were found to be effective in preclinical models of epilepsy, including maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. These findings suggest the potential of such derivatives for further development as antiepileptic medications, providing a new avenue for epilepsy treatment research (Karthick et al., 2016).

Future Directions

The future directions for research on this compound could involve further investigation into its biological and pharmacological activities, as well as exploration of its potential applications in medical and pharmaceutical contexts .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O3/c19-12-3-5-13(6-4-12)24-17-15(9-22-24)18(26)23(11-21-17)10-16(25)20-8-14-2-1-7-27-14/h1-7,9,11H,8,10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGQLPNYKAXPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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